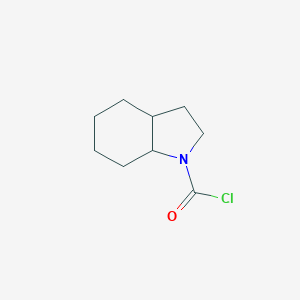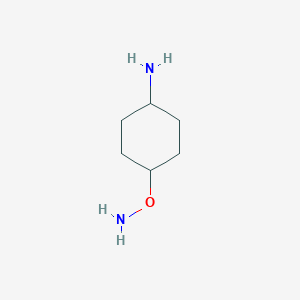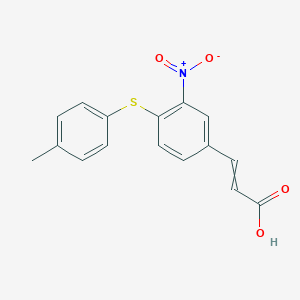![molecular formula C18H25N4O6P B070516 Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb CAS No. 166115-75-9](/img/structure/B70516.png)
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, 4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of phosphonic acid depends on its specific application. In agriculture, it acts as a chelating agent by forming stable complexes with metal ions, which increases their solubility and availability for plant uptake. In medicine, it inhibits the activity of certain enzymes, such as dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides that are essential for cancer cell growth. In materials science, it modifies the surface properties of materials by forming strong chemical bonds with the surface atoms.
Biochemical and Physiological Effects:
Phosphonic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In agriculture, it can improve plant growth and yield by enhancing nutrient uptake. In medicine, it can inhibit cancer cell growth and induce apoptosis, or programmed cell death. In materials science, it can improve the mechanical and thermal properties of materials by modifying their surface chemistry.
实验室实验的优点和局限性
The advantages of using phosphonic acid in lab experiments include its high stability, low toxicity, and ease of synthesis. Additionally, it can be easily modified to suit specific applications. However, its limitations include its relatively low solubility in water and its potential to form insoluble complexes with metal ions, which can affect the accuracy of experimental results.
未来方向
There are several future directions for the research and development of phosphonic acid. In agriculture, it could be further investigated as a potential alternative to traditional fertilizers, which can have negative environmental impacts. In medicine, it could be developed as a targeted anticancer therapy that selectively inhibits cancer cell growth without affecting healthy cells. In materials science, it could be used to develop new materials with improved properties, such as self-healing materials or materials with enhanced electrical conductivity. Additionally, further research could be conducted to better understand the mechanism of action of phosphonic acid and its potential applications in various fields.
Conclusion:
Phosphonic acid, 4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb, is a compound with significant potential applications in various fields, including agriculture, medicine, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of phosphonic acid could lead to new and innovative solutions in these fields.
合成方法
The synthesis of phosphonic acid involves the reaction between 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid and chloroacetic acid. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, and under controlled temperature and pressure conditions. The resulting product is purified using various techniques, such as recrystallization or chromatography.
科学研究应用
Phosphonic acid has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it has been used as a chelating agent to enhance the uptake of nutrients by plants. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In materials science, it has been used as a surface modifier to improve the properties of various materials, such as polymers and ceramics.
属性
| 166115-75-9 | |
分子式 |
C18H25N4O6P |
分子量 |
424.4 g/mol |
IUPAC 名称 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide |
InChI |
InChI=1S/C18H25N4O6P/c1-5-27-29(26,28-6-2)11-12-7-9-13(10-8-12)16(23)20-14-15(19)21(3)18(25)22(4)17(14)24/h7-10H,5-6,11,19H2,1-4H3,(H,20,23) |
InChI 键 |
KYDKPQWVWFLYDN-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
规范 SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
同义词 |
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carbonyl]phenyl]methyl]-, diethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)

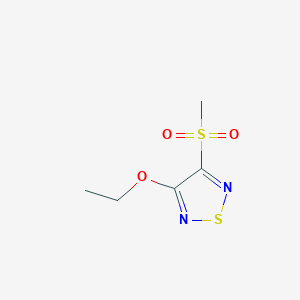
![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)
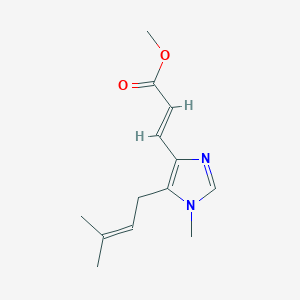

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
